molecular formula C23H14IN3O5 B12640327 Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-

Cat. No.: B12640327
M. Wt: 539.3 g/mol
InChI Key: MILASULEORRJGF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure, which is further substituted with an iodo group and a nitrophenyl ethenyl group. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

The synthesis of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazolinone core, followed by the introduction of the iodo group and the nitrophenyl ethenyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodo and nitrophenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- can be compared with other quinazolinone derivatives, such as:

Properties

Molecular Formula

C23H14IN3O5

Molecular Weight

539.3 g/mol

IUPAC Name

4-[6-iodo-2-[2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C23H14IN3O5/c24-16-6-11-20-19(13-16)22(28)26(17-9-4-15(5-10-17)23(29)30)21(25-20)12-3-14-1-7-18(8-2-14)27(31)32/h1-13H,(H,29,30)

InChI Key

MILASULEORRJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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